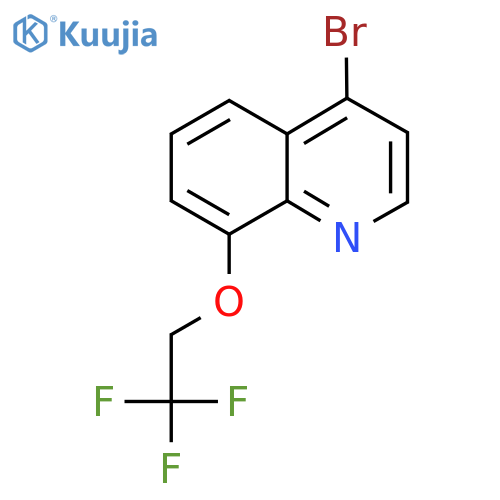

Cas no 1774513-60-8 (4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline)

4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline 化学的及び物理的性質

名前と識別子

-

- 1774513-60-8

- EN300-14096218

- 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline

- 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline

-

- インチ: 1S/C11H7BrF3NO/c12-8-4-5-16-10-7(8)2-1-3-9(10)17-6-11(13,14)15/h1-5H,6H2

- InChIKey: IYDCGBHWOYNBCP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CN=C2C(=CC=CC2=1)OCC(F)(F)F

計算された属性

- せいみつぶんしりょう: 304.96631g/mol

- どういたいしつりょう: 304.96631g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 22.1Ų

4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-14096218-5.0g |

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |

1774513-60-8 | 95% | 5g |

$2525.0 | 2023-06-06 | |

| Enamine | EN300-14096218-500mg |

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |

1774513-60-8 | 95.0% | 500mg |

$679.0 | 2023-09-30 | |

| Enamine | EN300-14096218-0.5g |

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |

1774513-60-8 | 95% | 0.5g |

$679.0 | 2023-06-06 | |

| Enamine | EN300-14096218-10.0g |

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |

1774513-60-8 | 95% | 10g |

$3746.0 | 2023-06-06 | |

| Enamine | EN300-14096218-0.25g |

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |

1774513-60-8 | 95% | 0.25g |

$431.0 | 2023-06-06 | |

| Aaron | AR02913P-500mg |

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |

1774513-60-8 | 95% | 500mg |

$959.00 | 2025-02-17 | |

| 1PlusChem | 1P0290VD-1g |

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |

1774513-60-8 | 95% | 1g |

$1139.00 | 2024-06-19 | |

| 1PlusChem | 1P0290VD-100mg |

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |

1774513-60-8 | 95% | 100mg |

$434.00 | 2024-06-19 | |

| Aaron | AR02913P-100mg |

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |

1774513-60-8 | 95% | 100mg |

$439.00 | 2025-02-17 | |

| Aaron | AR02913P-1g |

4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |

1774513-60-8 | 95% | 1g |

$1223.00 | 2025-02-17 |

4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline 関連文献

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

4-Bromo-8-(2,2,2-trifluoroethoxy)quinolineに関する追加情報

Recent Advances in the Study of 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline (CAS: 1774513-60-8)

The compound 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline (CAS: 1774513-60-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the role of 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline as a key intermediate in the synthesis of novel quinoline-based derivatives. Quinoline scaffolds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromo substituent at the 4-position and a trifluoroethoxy group at the 8-position enhances the compound's reactivity and potential for further functionalization, making it a valuable building block in medicinal chemistry.

One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Researchers have demonstrated that derivatives of 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline exhibit potent inhibitory activity against specific kinases, paving the way for the design of new therapeutic agents. For instance, a recent publication in the Journal of Medicinal Chemistry reported the synthesis of a series of quinoline-based inhibitors targeting the JAK-STAT pathway, with 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline serving as a key intermediate.

In addition to its role in kinase inhibition, this compound has also been explored for its potential in antimicrobial drug development. A study published in Bioorganic & Medicinal Chemistry Letters investigated the antibacterial activity of 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline derivatives against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, highlighting the compound's potential as a scaffold for developing new antibiotics.

The synthetic routes to 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline have also been a focus of recent research. Optimized protocols have been developed to improve the yield and purity of the compound, facilitating its use in large-scale applications. For example, a recent study in Organic Process Research & Development described a scalable and efficient synthesis of this compound using palladium-catalyzed cross-coupling reactions, which offers advantages in terms of cost-effectiveness and environmental sustainability.

Looking ahead, the potential applications of 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline extend beyond its current uses. Ongoing research is exploring its utility in the development of fluorescent probes for biological imaging, as well as its incorporation into metal-organic frameworks (MOFs) for catalytic applications. These diverse applications underscore the versatility of this compound and its importance in advancing both chemical biology and medicinal chemistry.

In conclusion, 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline (CAS: 1774513-60-8) represents a promising scaffold with wide-ranging applications in drug discovery and chemical biology. Recent studies have elucidated its synthetic accessibility, biological activity, and potential for further functionalization, making it a valuable tool for researchers in the field. As investigations continue, this compound is likely to play an increasingly important role in the development of novel therapeutic agents and chemical probes.

1774513-60-8 (4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline) 関連製品

- 1094629-42-1(1,3-Dioxo-2,3-dihydro-1h-isoindole-4-sulfonamide)

- 2137545-36-7(4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine)

- 1807038-01-2(3-Cyano-2-ethyl-6-methylbenzoic acid)

- 1771998-31-2(1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea)

- 2411288-85-0(1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride)

- 1559136-73-0(2-methyl-1-(2-methylcyclopropyl)butan-1-one, Mixture of diastereomers)

- 2202374-20-5(4-methoxy-2-(4-{(3-methylpyridin-2-yl)oxymethyl}piperidin-1-yl)pyrimidine)

- 1805342-74-8(Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate)

- 1146127-04-9(Iodonium, (4-?fluorophenyl)?(2,?4,?6-?trimethylphenyl)?-?, 1,?1,?1-?trifluoromethanesulf?onate (1:1))

- 1804758-01-7(5-(Chloromethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)